molecular formula C15H18N2O2S B12147733 2,8-dimethyl-N-(propan-2-yl)-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide

2,8-dimethyl-N-(propan-2-yl)-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide

Cat. No.: B12147733
M. Wt: 290.4 g/mol
InChI Key: RTYDZCUHZDMXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of fused heterocyclic systems, characterized by a dihydrofurobenzothiazole core substituted with methyl groups at positions 2 and 8 and a propan-2-yl carboxamide at position 5. The fused furo[3,2-e][1,3]benzothiazole scaffold combines oxygen and sulfur heteroatoms within a bicyclic framework, contributing to unique electronic and steric properties. Its synthesis likely follows a one-pot methodology analogous to related fused heterocycles, utilizing 2-amino nitriles and ethyl 2-[N-(methylthiothiocarbonyl)-amino]acetate in dimethylformamide (DMF) as key intermediates .

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

2,8-dimethyl-N-propan-2-yl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide

InChI

InChI=1S/C15H18N2O2S/c1-7(2)16-15(18)14-8(3)12-10(19-14)5-6-11-13(12)17-9(4)20-11/h7H,5-6H2,1-4H3,(H,16,18)

InChI Key

RTYDZCUHZDMXDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C3=C(CC2)SC(=N3)C)C(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dimethyl-N-(propan-2-yl)-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a dihydrofuran derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2,8-dimethyl-N-(propan-2-yl)-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the benzothiazole ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The benzothiazole moiety is known for its pharmacological properties, which could be enhanced by the presence of the furan ring.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,8-dimethyl-N-(propan-2-yl)-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The benzothiazole ring could engage in π-π stacking interactions, while the furan ring might participate in hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fused heterocycles share synthetic pathways but differ in ring systems, substituents, and physicochemical properties. Below is a comparative analysis of the target compound and analogous derivatives from the literature:

Structural Features
Compound Name/ID Core Structure Substituents/Functional Groups
Target Compound Dihydrofuro[3,2-e][1,3]benzothiazole 2,8-dimethyl; N-(propan-2-yl)carboxamide
Benzo[furo][3,2-e]imidazo[1,2-c]pyrimidine (5c,5d) Benzo-furo-imidazo-pyrimidine Varies (e.g., aryl, alkyl groups)
Imidazo[1,2-c]quinazoline (5a) Imidazo-quinazoline Substituents on quinazoline/imidazole rings
Imidazo[1,2-c]thiazolo[5,4-e]pyrimidine (5b) Imidazo-thiazolo-pyrimidine Thiazole and pyrimidine fused systems

Key Observations :

  • The target compound replaces the imidazo-pyrimidine or quinazoline systems found in analogs (5a–5d) with a dihydrofurobenzothiazole core, reducing ring strain and altering π-conjugation .
  • The propan-2-yl carboxamide introduces a hydrogen-bonding motif absent in simpler derivatives like 5a–5d.
Physicochemical and Functional Properties
Property Target Compound Benzo[furo]imidazopyrimidine (5c) Imidazo[1,2-c]quinazoline (5a)
Molecular Weight* ~345.4 g/mol ~300–350 g/mol ~280–320 g/mol
LogP (Predicted) ~3.2 (moderate hydrophobicity) ~2.8–3.5 ~2.5–3.0
Hydrogen-Bond Acceptors 4 (amide O, furan O, thiazole S/N) 3–4 3–4

*Calculated based on structural analogs.

Key Differences :

  • The dihydrofurobenzothiazole system in the target compound may exhibit higher rigidity compared to fully aromatic systems like 5a or 5c, influencing conformational stability.
  • The methyl groups and carboxamide substituent increase hydrophobicity (higher LogP) relative to simpler analogs, which could enhance membrane permeability but reduce aqueous solubility.
Potential Bioactivity

While explicit data for the target compound are unavailable, structurally related fused heterocycles demonstrate diverse biological activities:

  • Anticancer : Imidazo[1,2-c]quinazoline derivatives inhibit kinases and topoisomerases .
  • Antimicrobial : Thiazolo-pyrimidine analogs show activity against bacterial pathogens .
  • CNS Modulation : Benzofuro-imidazopyrimidines interact with GABA receptors .

Biological Activity

2,8-Dimethyl-N-(propan-2-yl)-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide is a novel compound that falls within the category of benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly their potential as anticancer agents. This article synthesizes existing research findings on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.

Chemical Structure

The compound's structure can be represented as follows:

C15H20N2O2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure includes a benzothiazole moiety which is critical for its biological activity.

Benzothiazole derivatives have been shown to exert their biological effects through various mechanisms:

  • Anticancer Activity : Many studies indicate that benzothiazole derivatives can inhibit the proliferation of cancer cells through apoptosis and cell cycle arrest. The specific compound has been evaluated for its anticancer properties against several cell lines.
  • Enzyme Inhibition : Some derivatives act as inhibitors of specific enzymes involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis.

Anticancer Efficacy

Research has demonstrated that 2,8-dimethyl-N-(propan-2-yl)-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the findings from key studies:

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Apoptosis induction
A5499.8Cell cycle arrest
HT-2915.0Enzyme inhibition
C610.5DNA synthesis inhibition

These results suggest that the compound has a potent effect on inhibiting the growth of cancer cells.

Case Studies

  • Study on MCF-7 Cells : In a study evaluating the effect on MCF-7 breast cancer cells, treatment with the compound resulted in a significant increase in apoptosis markers compared to untreated controls. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.
  • A549 Lung Cancer Model : Another study focused on A549 lung adenocarcinoma cells showed that the compound inhibited cell proliferation by inducing G1 phase arrest. The mechanism was linked to downregulation of cyclin D1 and upregulation of p21.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.